molecular formula C17H15ClN4O B278869 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

货号 B278869
分子量: 326.8 g/mol
InChI 键: LRSPEISSHJUJOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. However, excessive or dysregulated TLR4 signaling can contribute to the development of various inflammatory and autoimmune diseases. TAK-242 has been shown to effectively inhibit TLR4 signaling and has potential therapeutic applications in the treatment of various inflammatory and autoimmune disorders.

作用机制

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively targets the intracellular domain of TLR4 and inhibits its dimerization and recruitment of downstream signaling molecules, including MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and other immune mediators that contribute to the development of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis. Additionally, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a good safety profile and does not induce significant adverse effects in animal models or human clinical trials.

实验室实验的优点和局限性

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency for TLR4 inhibition, its ability to effectively reduce the production of pro-inflammatory cytokines and chemokines, and its good safety profile. However, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations for lab experiments, including its relatively high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other Toll-like receptors and signaling pathways.

未来方向

There are several future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility, bioavailability, and half-life, to improve its efficacy and reduce its dosing frequency. Another potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease, psoriasis, and lupus. Additionally, the development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide-based combination therapies with other anti-inflammatory agents or immunomodulators may further enhance its therapeutic efficacy and reduce the risk of drug resistance.

合成方法

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde and N-methyl-4-methylaniline to form the intermediate 1-(4-chlorophenyl)-N-methyl-4-methylaniline. This intermediate is then reacted with ethyl acetoacetate to form the corresponding β-ketoester, which is further reacted with hydrazine hydrate to form the triazole ring. The resulting compound is then acylated with 3-chloropropanoyl chloride to form the final product, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

科学研究应用

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. In preclinical studies, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis.

属性

产品名称

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

分子式

C17H15ClN4O

分子量

326.8 g/mol

IUPAC 名称

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-3-7-14(8-4-12)21(2)17(23)16-19-11-22(20-16)15-9-5-13(18)6-10-15/h3-11H,1-2H3

InChI 键

LRSPEISSHJUJOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

规范 SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。